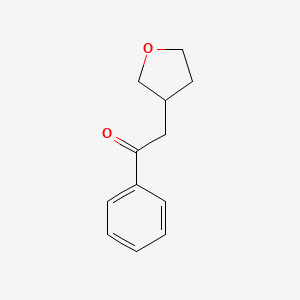
2-(Oxolan-3-yl)-1-phenylethan-1-one
Übersicht
Beschreibung
2-(Oxolan-3-yl)-1-phenylethan-1-one is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(Oxolan-3-yl)-1-phenylethan-1-one, a compound featuring a phenyl group and a tetrahydrofuran ring, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities, primarily through its effects on cellular pathways related to apoptosis and oxidative stress.
Apoptotic Activity
Recent studies have demonstrated that compounds similar to this compound can induce apoptosis in various cancer cell lines. For instance, KTH-13, an analog, was shown to decrease the levels of anti-apoptotic proteins such as Bcl-2 while increasing the cleaved forms of caspases in a dose-dependent manner . This suggests that this compound may share similar pro-apoptotic properties.
Oxidative Stress Modulation
Another important aspect of its biological activity is the modulation of oxidative stress. Compounds with structural similarities have been investigated for their effects on oxidative stress parameters in animal models. For example, studies involving related compounds indicated alterations in antioxidant enzyme activities and increased production of reactive oxygen species (ROS), which could lead to cytotoxic effects in neuronal tissues .
Table 1: Summary of Biological Activities
Case Study: Cancer Cell Lines
In a controlled study, KTH-13 was tested on glioma C6 and MDA-MB-231 cell lines. The findings indicated significant reductions in cell viability and increases in apoptotic markers, affirming the compound's potential as an anticancer agent .
Case Study: Neurotoxicity Assessment
A study examined the effects of an organotellurium compound related to this compound on oxidative stress parameters in rat brain tissue. Results showed that at higher concentrations, the compound induced oxidative stress characterized by increased ROS production and diminished antioxidant enzyme activity, highlighting potential neurotoxic effects .
Eigenschaften
IUPAC Name |
2-(oxolan-3-yl)-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-12(8-10-6-7-14-9-10)11-4-2-1-3-5-11/h1-5,10H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYHAJIITHPZLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















